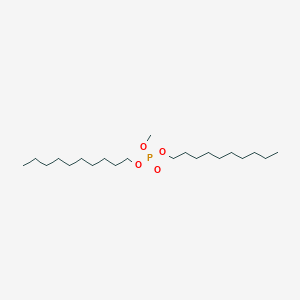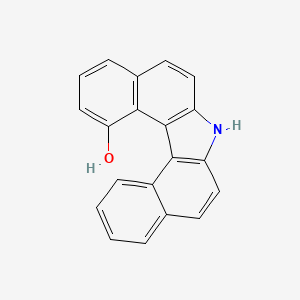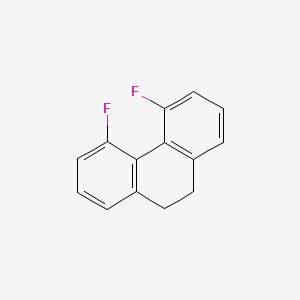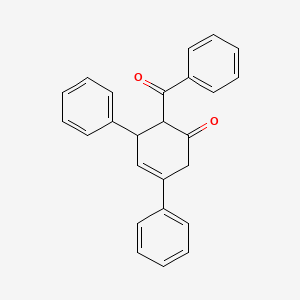![molecular formula C12H8N2OS B14315544 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate CAS No. 106183-47-5](/img/structure/B14315544.png)
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is a chemical compound that features a diazonium group attached to a phenyl ring, which is further substituted with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 2-(thiophen-2-yl)aniline, which is then subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the reactive nature of diazonium compounds.
化学反応の分析
Types of Reactions
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
科学的研究の応用
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The diazonium group can act as an electrophile, facilitating nucleophilic substitution and coupling reactions. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with a thiophene ring, used in the synthesis of various organic compounds.
Thiophene-2-carboxaldehyde: A thiophene derivative used as an intermediate in organic synthesis.
2,2’-Bithiophene: A dimer of thiophene, used in the development of conducting polymers and organic semiconductors.
Uniqueness
2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate is unique due to the presence of both a diazonium group and a thiophene ring in its structure. This combination imparts distinct reactivity and potential applications that are not commonly found in other similar compounds. The diazonium group allows for versatile chemical modifications, while the thiophene ring contributes to the compound’s electronic properties and stability.
特性
CAS番号 |
106183-47-5 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
2-diazo-1-(2-thiophen-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H8N2OS/c13-14-8-11(15)9-4-1-2-5-10(9)12-6-3-7-16-12/h1-8H |
InChIキー |
KIUXSNLFXDPWST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)



![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)


![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)

![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
